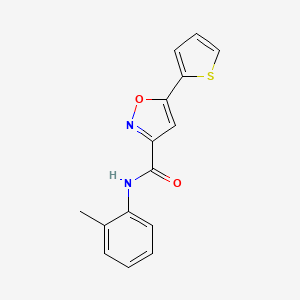![molecular formula C20H21N5O4 B11365252 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide](/img/structure/B11365252.png)
N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a nitrobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine ring is introduced to the benzodiazole core.
Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzodiazole core.
科学的研究の応用
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Material Science: It can be explored for use in organic electronics or as a building block for advanced materials.
作用機序
The mechanism of action of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, while the morpholine moiety can enhance binding affinity. The nitrobenzamide group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.
類似化合物との比較
Similar Compounds
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-AMINOBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-HYDROXYBENZAMIDE
Uniqueness
The uniqueness of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific fields.
特性
分子式 |
C20H21N5O4 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H21N5O4/c1-23-18-7-6-14(21-20(26)15-4-2-3-5-17(15)25(27)28)12-16(18)22-19(23)13-24-8-10-29-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
InChIキー |
ULAQDRBZXPIIDP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11365187.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11365190.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B11365208.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B11365217.png)
![2-(ethylsulfonyl)-N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11365220.png)
![4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B11365221.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11365222.png)


![N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365259.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11365260.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11365267.png)
